
Tribromo(tribromomethoxy)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribromo(tribromomethoxy)methane is a chemical compound with the molecular formula CBr3OCHBr3 It is a derivative of methane where three hydrogen atoms are replaced by bromine atoms, and an additional tribromomethoxy group is attached to the methane carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tribromo(tribromomethoxy)methane can be synthesized through the bromination of methoxy compounds. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the methoxy group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and achieve high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Tribromo(tribromomethoxy)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tribromoformate derivatives.
Reduction: Reduction reactions can convert this compound to less brominated compounds.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are employed in substitution reactions.
Major Products Formed
Oxidation: Tribromoformate derivatives.
Reduction: Less brominated methoxy compounds.
Substitution: Substituted methoxy compounds with different functional groups.
Aplicaciones Científicas De Investigación
Tribromo(tribromomethoxy)methane has several scientific research applications, including:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of flame retardants and other brominated industrial chemicals.
Mecanismo De Acción
The mechanism of action of tribromo(tribromomethoxy)methane involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or modification of their activity. The tribromomethoxy group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
Tribromomethane (Bromoform): A simpler compound with the formula CHBr3, lacking the methoxy group.
Dibromo(tribromomethoxy)methane: A related compound with two bromine atoms on the methane carbon and a tribromomethoxy group.
Tetrabromoethane: A compound with four bromine atoms attached to an ethane backbone.
Uniqueness
Tribromo(tribromomethoxy)methane is unique due to the presence of both tribromo and tribromomethoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable reagent in organic synthesis and a subject of interest in various scientific research fields.
Propiedades
Número CAS |
109575-87-3 |
|---|---|
Fórmula molecular |
C2Br6O |
Peso molecular |
519.4 g/mol |
Nombre IUPAC |
tribromo(tribromomethoxy)methane |
InChI |
InChI=1S/C2Br6O/c3-1(4,5)9-2(6,7)8 |
Clave InChI |
GLRHOKUGEASYFY-UHFFFAOYSA-N |
SMILES canónico |
C(OC(Br)(Br)Br)(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)
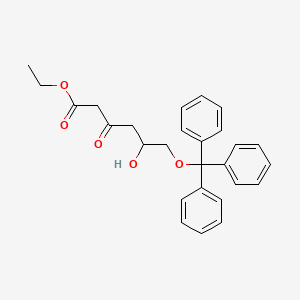
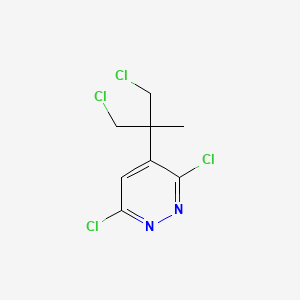
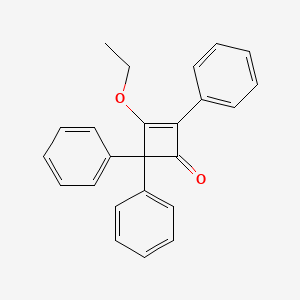
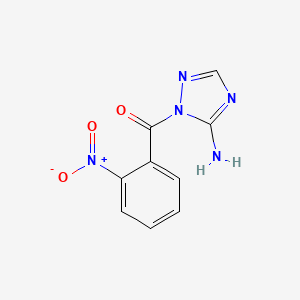
![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
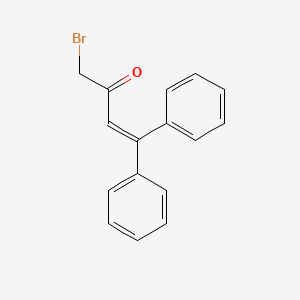
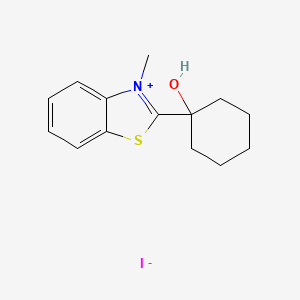
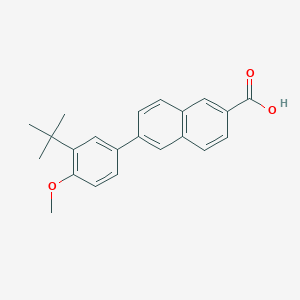
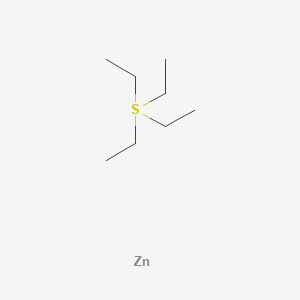
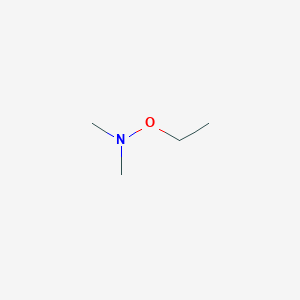
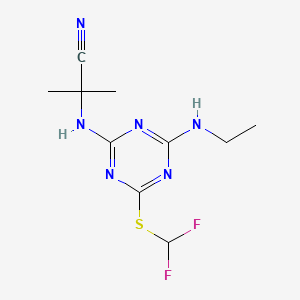
![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)

